(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid
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Overview
Description
“(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid” is a compound used for proteomics research . Its molecular formula is C14H12N2O3S and it has a molecular weight of 288.32 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H12N2O3S . The InChI key for this compound is VSMIOQNPRCYJKR-BQYQJAHWSA-N .Scientific Research Applications
Polymer Modification and Biological Activities
A study by Aly and El-Mohdy (2015) discusses the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-aminothiazole. These modified polymers displayed enhanced thermal stability and promising biological activities, indicating potential for medical applications.
Photophysical Properties and Viscosity Studies
Research by Jachak et al. (2021) synthesizes novel d-π-A type chromophores, including derivatives similar to the given chemical structure. They explore the effects of structural manipulations on photophysical properties and viscosity, providing insights into intramolecular charge transfer characteristics.
Synthesis of Organic Sensitizers for Solar Cells
Kim et al. (2006) in their study titled "Molecular engineering of organic sensitizers for solar cell applications", detail the synthesis of novel organic sensitizers for solar cells, involving functionalized unsymmetrical organic sensitizers with cyanoacrylic acid groups, showcasing the role of such compounds in improving solar cell efficiency.
Synthesis of Acyl-CoA Cholesterol Acyltransferase Inhibitors
A study by Ogino et al. (2011) discusses the synthesis and biological evaluation of acyl-CoA cholesterol acyltransferase inhibitors. This includes the synthesis of compounds similar to the provided structure, emphasizing their role in developing anti-atherosclerotic agents.
Fluorescent Probe Development for Cysteine Sensing
Dai et al. (2014) in their research titled "A simple and effective coumarin-based fluorescent probe for cysteine" developed a fluorescent probe for cysteine detection, utilizing acrylic acid derivatives. This highlights the potential of such compounds in bioanalytical applications.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been known to interact with various proteins and enzymes .
Mode of Action
It can be inferred from the structure that the acetyl(phenyl)amino group and the thiazol-4-yl group could potentially interact with target proteins or enzymes, leading to changes in their function .
Biochemical Pathways
Thiazole-containing compounds have been known to interfere with various biological processes, including amino acid synthesis .
Pharmacokinetics
The presence of the acetyl group and the thiazole ring could potentially influence its bioavailability and distribution in the body .
Result of Action
Based on the structure, it can be hypothesized that it might lead to changes in protein function, potentially affecting cellular processes .
Properties
IUPAC Name |
(E)-3-[2-(N-acetylanilino)-1,3-thiazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10(17)16(12-5-3-2-4-6-12)14-15-11(9-20-14)7-8-13(18)19/h2-9H,1H3,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMIOQNPRCYJKR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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